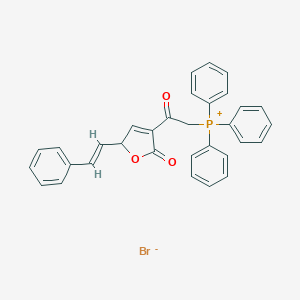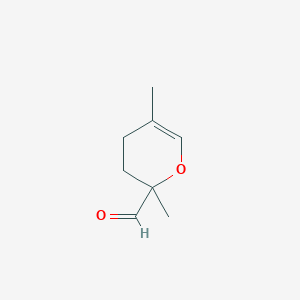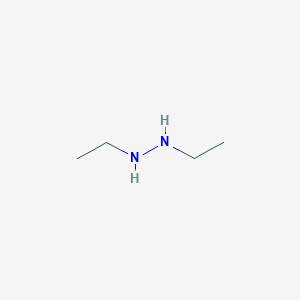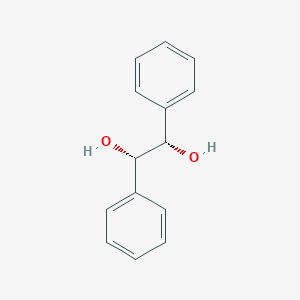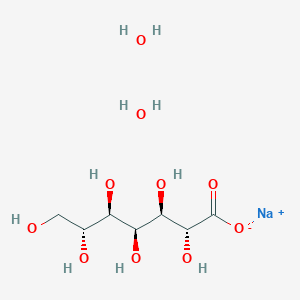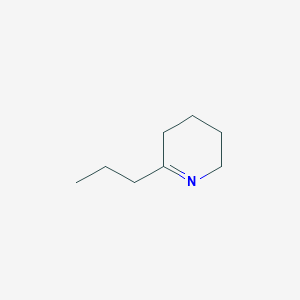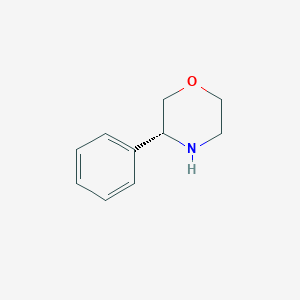
(R)-3-phenylmorpholine
Vue d'ensemble
Description
(R)-3-phenylmorpholine is a chiral compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. The presence of the phenyl group attached to the morpholine ring suggests potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related morpholine derivatives has been explored in various studies. For instance, the direct synthesis of 3-acylindoles through a Rh(III)-catalyzed C-H activation and annulation cascade of N-phenylamidines with α-Cl ketones has been reported . This method demonstrates high regioselectivity and efficiency, which could be relevant for the synthesis of (R)-3-phenylmorpholine derivatives. Additionally, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate has been achieved through photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety, indicating the potential for stereoselective C-C bond formation in the synthesis of (R)-3-phenylmorpholine .
Molecular Structure Analysis
The molecular structure of compounds related to (R)-3-phenylmorpholine can be complex, as seen in the study of rhodium chemistry involving pyrazoles with phenoxyphenyl substituents . The study provides insights into the influence of substituents on the molecular structure, which could be extrapolated to the structural analysis of (R)-3-phenylmorpholine. The use of spectroscopic methods such as IR, 1H, and 13C NMR is crucial for understanding the molecular structure and dynamics of these compounds .
Chemical Reactions Analysis
The reactivity of chiral compounds similar to (R)-3-phenylmorpholine has been investigated, particularly in the context of cyclopalladated imines. For example, the reaction of (R)-1-phenylethyl-benzylidene-amine with Pd(OAc)2 leads to a dinuclear cyclopalladated compound, which further reacts with carbon monoxide to yield various products . This study highlights the potential chemical reactivity of (R)-3-phenylmorpholine in the presence of transition metals and its ability to undergo transformation into valuable compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (R)-3-phenylmorpholine are not detailed in the provided papers, the studies do offer a glimpse into the properties of structurally related compounds. For instance, the optically pure form of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate suggests that (R)-3-phenylmorpholine could also be isolated in an optically active form, which is important for its potential applications in asymmetric synthesis . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the phenyl group and the chiral centers within the morpholine ring.
Applications De Recherche Scientifique
New Substance Identification : A study by McLaughlin et al. (2017) explored the identification of new psychoactive substances (NPS) like 3-fluorophenmetrazine (3-FPM), which is a phenylmorpholine analog. This research is significant in the context of forensic science and drug regulation, as it helps in identifying and differentiating new substances in the market【McLaughlin et al., 2017】.
Synthesis and Characterization : Farghaly et al. (2020) conducted a study on the synthesis of N-phenylmorpholine derivatives linked with thiazole or formazan moieties. These compounds showed potential in binding with DNA and demonstrated antimicrobial and anti-cancer activities, indicating their relevance in medicinal chemistry and drug development【Farghaly et al., 2020】.
Ligand Scrambling Reactions : Hormann-Arendt and Shaw (1990) investigated the ligand-scrambling reactions of cyano(trialkyl/triarylphosphine)gold(I) complexes, where phenylmorpholines were part of the study. This research provides insights into the reactions and properties of certain gold complexes, which are crucial in the field of inorganic chemistry【Hormann-Arendt & Shaw, 1990】.
Analytical Characterizations of Compounds : Wallach et al. (2016) described the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, a class of compounds including phenylmorpholines. This research is vital in forensic science for the identification of new psychoactive substances【Wallach et al., 2016】.
Biosynthetic Genes Study : In the study by Li et al. (2018), the biosynthetic genes involved in the production of galanthamine were examined. Phenylmorpholine was a part of this research, which has implications in the development of drugs for Alzheimer's disease【Li et al., 2018】.
Chemical Synthesis and Biological Properties : Murphy et al. (2020) synthesized and characterized rhenium(I) tricarbonyl complexes with nitrogen-donor ligands, including morpholine. These complexes have potential applications in biomedical fields such as imaging, cancer treatment, and bactericidal uses【Murphy et al., 2020】.
Environmental Science Applications : Chiou et al. (2018) explored the use of a magnetic adsorbent with silicate and phenyl polymers, including phenylmorpholines, for the adsorption of Rhodamine B, a dye that poses environmental hazards. This research is significant in environmental science for pollution control【Chiou et al., 2018】.
Propriétés
IUPAC Name |
(3R)-3-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313921 | |
| Record name | (3R)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-phenylmorpholine | |
CAS RN |
74572-03-5 | |
| Record name | (3R)-3-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






